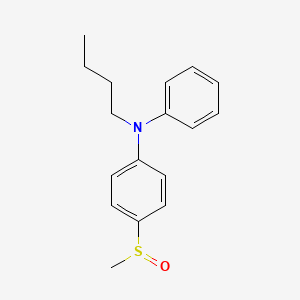
N-Butyl-4-(methanesulfinyl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a butyl group, a methanesulfinyl group, and a phenylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(methanesulfinyl)-N-phenylaniline typically involves the reaction of 4-(methanesulfinyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-(methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: N-Butyl-4-(methanesulfonyl)-N-phenylaniline.
Reduction: N-Butyl-4-(methylthio)-N-phenylaniline.
Substitution: Various N-alkyl or N-aryl derivatives of 4-(methanesulfinyl)-N-phenylaniline.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-(methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Butyl-4-(methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound may also interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-4-(methylthio)-N-phenylaniline: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-Butyl-4-(methanesulfonyl)-N-phenylaniline: Contains a methanesulfonyl group instead of a methanesulfinyl group.
N-Butyl-4-(methylsulfonyl)-N-phenylaniline: Similar to the methanesulfonyl derivative but with a methylsulfonyl group.
Uniqueness
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound valuable in various applications where redox activity is crucial.
Eigenschaften
CAS-Nummer |
350683-79-3 |
|---|---|
Molekularformel |
C17H21NOS |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-butyl-4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C17H21NOS/c1-3-4-14-18(15-8-6-5-7-9-15)16-10-12-17(13-11-16)20(2)19/h5-13H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
MVASLSLVTRLHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


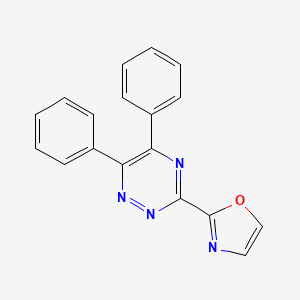
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
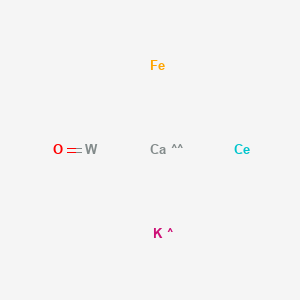
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
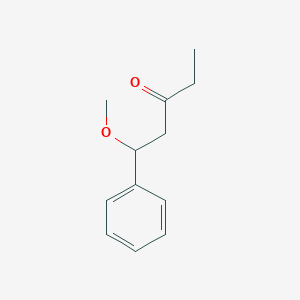
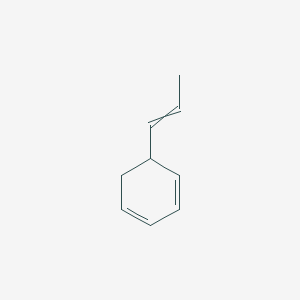

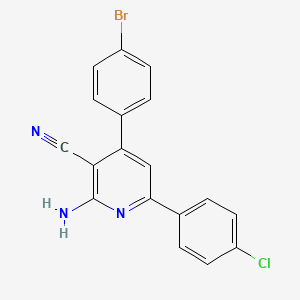

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)
